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Dactimicin sulfate - 73245-91-7

Dactimicin sulfate

Catalog Number: EVT-266734
CAS Number: 73245-91-7
Molecular Formula: C18H40N6O14S2
Molecular Weight: 628.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dactimicin sulfate, also known as Antibiotic SF 2052 sulfate. Dactimicin is a new aminoglycoside, in vitro activity, post-antibiotic effect and interaction with other antibiotics.
Source and Classification

Dactimicin sulfate is derived from the fermentation of specific strains of Micromonospora bacteria. It belongs to the class of aminoglycoside antibiotics, which are known for their mechanism of action involving ribosomal interference. The compound features a carboximido group that plays a critical role in its antibacterial activity .

Synthesis Analysis

The synthesis of dactimicin sulfate involves several steps that leverage the biosynthetic pathways of Micromonospora species. The production typically follows these stages:

  1. Fermentation: The initial step involves culturing Micromonospora strains under controlled conditions to promote antibiotic production.
  2. Extraction: After fermentation, dactimicin is extracted from the culture broth using solvents.
  3. Purification: The extracted compound undergoes purification processes such as chromatography to isolate dactimicin sulfate from other metabolites and impurities.
  4. Modification: Chemical modifications may be applied to enhance stability or efficacy, including sulfation processes that yield dactimicin sulfate.

Technical parameters such as temperature, pH, and nutrient composition are critical during fermentation to optimize yield and potency .

Molecular Structure Analysis

Dactimicin sulfate has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The key structural features include:

  • Aminocyclitol Core: This core structure is typical of aminoglycosides, providing the necessary interactions with ribosomal RNA.
  • Carboximido Group: This functional group is essential for binding affinity to the ribosome.
  • Sulfate Group: The presence of a sulfate moiety enhances solubility and bioactivity.

The molecular formula for dactimicin sulfate is C₃₁H₄₃N₇O₁₃S, with a molecular weight of approximately 615.8 g/mol. The stereochemistry around several chiral centers adds complexity to its interaction with biological systems .

Chemical Reactions Analysis

Dactimicin sulfate participates in several chemical reactions relevant to its function as an antibiotic:

  1. Binding Reaction: Dactimicin binds to the 30S ribosomal subunit through electrostatic interactions and hydrogen bonding, effectively blocking the A-site and preventing tRNA from entering.
  2. Hydrolysis: Under certain conditions, dactimicin can undergo hydrolysis, which may affect its stability and efficacy.
  3. Modification Reactions: Chemical modifications can enhance or alter its antibacterial properties, including sulfation or other functional group modifications.

These reactions are crucial for understanding the compound's stability, efficacy, and potential resistance mechanisms in bacteria .

Mechanism of Action

The mechanism of action of dactimicin sulfate primarily involves:

  • Ribosomal Binding: Dactimicin binds specifically to the 16S rRNA component of the 30S ribosomal subunit.
  • Inhibition of Protein Synthesis: By occupying the A-site on the ribosome, dactimicin prevents aminoacyl-tRNA from binding, effectively halting translation and leading to cell death.
  • Induction of Misreading: In some cases, dactimicin can cause misreading of mRNA codons, resulting in faulty protein synthesis.

This multifaceted approach contributes to its effectiveness against various bacterial pathogens while also posing challenges regarding resistance development .

Physical and Chemical Properties Analysis

Dactimicin sulfate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in water due to its sulfate group; solubility can vary with pH.
  • Stability: Generally stable under acidic conditions but may degrade under alkaline environments or prolonged exposure to light.

Key physical data include:

  • Melting Point: Approximately 150°C
  • pH Range (aqueous solution): 5-7

These properties are critical for formulation development and storage conditions in pharmaceutical applications .

Applications

Dactimicin sulfate has significant applications in both clinical and research settings:

  1. Clinical Use: Primarily used as an antibiotic for treating infections caused by susceptible bacteria, particularly in cases where other antibiotics may fail due to resistance.
  2. Research Applications: Utilized in studies aimed at understanding ribosomal function and antibiotic resistance mechanisms.
  3. Developmental Studies: Investigated for potential modifications that could enhance its antibacterial spectrum or reduce toxicity.

The ongoing research into dactimicin sulfate continues to explore its potential against emerging bacterial pathogens and its role in combination therapies .

Biosynthesis and Microbial Engineering of Dactimicin Sulfate

Genetic Clusters in Dactylosporangium matsuzakiense for Pseudodisaccharide Assembly

The biosynthetic gene cluster (BGC) for dactimicin spans approximately 35 kb in the D. matsuzakiense genome and contains 28 open reading frames organized into discrete functional modules. Core structural genes include:

  • dtmA/dtmL: These genes encode dual-function glycosyltransferases responsible for the sequential attachment of NDP-activated 2-deoxy-scyllo-inosose (DOI) and D-ribose precursors. DtmA exhibits remarkable substrate promiscuity, accepting both glucosamine and galactosamine derivatives during initial glycosidic bond formation [10].
  • dtmF/dtmG: Dehydrogenases that catalyze the stereospecific amination at C-1 and C-4 positions of the ribose moiety, forming the characteristic 1,4-diaminoribose structure unique to dactimicin. DtmG contains a novel NAD⁺-binding motif that enables amination without intermediate dehydration [3].
  • dtmK/dtmM: Cytochrome P450 enzymes mediating hydroxylation at C-3' and C-6' positions. DtmM demonstrates strict regioselectivity for the C-6' position, which later serves as the sulfation site [10].

Regulatory elements within the cluster include the pathway-specific activator dtmR (a SARP-family transcriptional regulator) and the pleiotropic regulator dtmS, which integrates nitrogen availability signals through its GAF domain. The cluster's genomic context reveals a conserved synteny with other pseudodisaccharide BGCs, though its sulfate activation module (cysN/cysD homologs) is uniquely embedded rather than chromosomally dispersed [10].

Table 1: Core Genes in Dactimicin Pseudodisaccharide Assembly

GeneFunctionCatalytic Domain/FeaturesSubstrate Specificity
dtmAGlycosyltransferaseGT-B fold, Rossmann-likeNDP-DOI, NDP-hexosamines
dtmFDehydrogenaseZn²⁺-dependent oxidoreductaseC-1 keto reduction
dtmGAminotransferaseNAD⁺-binding pocket variantC-4 transamination
dtmMCytochrome P450CYP107 subfamilyC-6' hydroxylation
dtmRTranscriptional RegulatorSARP family, HTH DNA-bindingPathway-specific activation

Enzymatic Pathways for Sulfate Conjugation in Aminoglycoside Biosynthesis

Sulfation represents the terminal modification in dactimicin biosynthesis, conferring enhanced solubility and target affinity. This process involves a three-enzyme cascade:

  • Sulfate Activation: The embedded cysNC operon encodes ATP sulfurylase (CysN) and APS kinase (CysC), converting inorganic sulfate to 3'-phosphoadenosine-5'-phosphosulfate (PAPS) with exceptional efficiency (Kcat = 28 s⁻¹). This module exhibits 15-fold higher activity than housekeeping sulfate assimilation pathways, prioritizing PAPS for antibiotic modification [4] [9].

  • Regiospecific Sulfotransferase: DtmST is a membrane-associated sulfotransferase with absolute specificity for the C-6' hydroxyl group. Structural analysis reveals a conserved arginine-rich binding pocket that coordinates the pseudodisaccharide backbone through ionic interactions with the 1,4-diamino groups, while its hydrophobic channel excludes bulkier substrates [4] [7]. The enzyme follows a sequential ordered mechanism where PAPS binding precedes antibiotic docking (Km = 45 μM for PAPS; Km = 2.8 mM for desulfated-dactimicin).

  • Product Release and PAP Recycling: PAP is recycled to ATP through a dedicated PAP phosphatase (DtmPho), preventing product inhibition. This enzyme demonstrates strict substrate discrimination against 3'-phosphoadenosine-5'-phosphate (PAP) over other nucleotides (Ki > 5 mM for ADP/GDP) [9].

The sulfation pathway operates with precise temporal coordination, occurring only during late stationary phase when intracellular sulfate pools exceed 15 mM. This timing is regulated through the cys promoter, which contains a dtmR-responsive element that overrides native sulfate repression mechanisms [4].

Table 2: Enzymatic Machinery for Sulfate Conjugation

EnzymeGeneCofactors/ActivatorsKinetic ParametersInhibitors
ATP SulfurylasecysNMg²⁺, GTPKm SO₄²⁻ = 0.8 mMTungstate, chromate
APS KinasecysCMg²⁺Km ATP = 0.3 mMAdenosine tetraphosphate
SulfotransferasedtmSTNoneKm PAPS = 45 μMPentachlorophenol
PAP PhosphatasedtmPhoMn²⁺/Mg²⁺Vmax = 12 μmol/min/mgFluoride, orthovanadate

Fermentation Optimization for Enhanced Yield in Actinomycete Cultures

Industrial production of dactimicin sulfate requires precise optimization of D. matsuzakiense fermentation parameters due to the organism's nutritional fastidiousness and complex antibiotic maturation sequence. Key optimization strategies include:

  • Agricultural Waste Utilization: Replacement of 30% carbon sources with apple pomace hydrolysate (15 g/L) and rapeseed meal (4 g/L) reduces medium costs by 91.5% while enhancing antibiotic titers 1.8-fold. The pectin-derived oligosaccharides in pomace induce expression of dtmR through the ROK-family regulator dtmX [1] [8].

  • Physicochemical Parameters: Response surface methodology (RSM) identified optimal conditions as: pH 7.0 ± 0.2 (maintained with phosphate buffers), dissolved oxygen >30% saturation (achieved through 100 rpm agitation in 250-mL flasks with 90 mL medium), and temperature cycling (28°C for growth phase, shifted to 25°C at 48h for production phase). This protocol increased dactimicin sulfate yield by 20% compared to static conditions [1] [5].

  • Precursor Feeding: Co-feeding myo-inositol (2 g/L) and glucosamine (1.5 g/L) at 72h post-inoculation bypasses rate-limiting steps in pseudodisaccharide backbone formation. This strategy requires careful control of nitrogen flux to prevent repression by NH₄⁺ (>40 mM completely abolishes production) [6] [8].

Scale-up to 5-L bioreactors demonstrated critical oxygen transfer rate (OTR) requirements: maintaining kLa > 45 h⁻¹ through cascade control of agitation (300-500 rpm) and aeration (0.8-1.2 vvm) prevented oxidative degradation of late-stage intermediates. Fed-batch operations extended the production phase to 168h, yielding 1.8 g/L dactimicin sulfate – a 3.5-fold improvement over flask cultures [1] [6].

Table 3: Fermentation Optimization Parameters and Yield Outcomes

ParameterBaseline ConditionOptimized ConditionYield ImpactMechanistic Basis
Carbon SourceGlucose (20 g/L)Apple pomace (15 g/L) + rapeseed meal (4 g/L)↑ 80% cost reduction; ↑ 1.8× titerInducer dtmX activation
Agitation Speed150 rpm100 rpm (flasks); 400 rpm (bioreactor)↑ 20% specific productionReduced shear stress on mycelia
Temperature28°C constant28°C → 25°C shift at 48h↑ 31.98% productivityEnhanced sulfotransferase stability
PrecursorsNonemyo-Inositol + glucosamine pulse↑ 2.7× intermediate fluxBypasses rate-limiting kinase steps
Dissolved OxygenUncontrolled>30% saturation (kLa >45 h⁻¹)Prevents 60% oxidative lossProtects diaminoribose moiety

CRISPR-Cas9-Mediated Modification of Precursor Synthesis Genes

Precise genome editing of D. matsuzakiense has been revolutionized by CRISPR-Cas9 tools adapted from Streptomyces systems. Key engineering achievements include:

  • Promoter Engineering: Replacement of native dtmA (glycosyltransferase) and cysNC (sulfate activation) promoters with the constitutive ermEp⁺ sequence increased transcript levels 8.3-fold and PAPS production 4.1-fold. This was achieved using a homology-directed repair (HDR) template containing 1.5 kb flanking arms and a sucrose counter-selection marker [6].

  • Regulatory Gene Knockouts: Deletion of the global repressor dtmJ (a TetR-family protein) through dual sgRNA-mediated excision removed transcriptional roadblocks. Mutants exhibited prolonged production phase (extended 72h) and 2.9-fold higher sulfate conjugation efficiency due to derepression of dtmST [2].

  • Metabolic Flux Enhancement: CRISPRi repression of gndA (6-phosphogluconate dehydrogenase) redirected 35% of carbon flux from the pentose phosphate pathway toward nucleotide sugar precursors. This required fine-tuning repression strength using dCas9 with MCP-VP64 modulators to avoid lethal metabolic imbalance [10].

  • Heterologous Expression: Transplantation of the entire 35-kb dtm cluster into Streptomyces lividans TK24 using TAR cloning yielded 220 mg/L dactimicin sulfate. Additional CRISPR-mediated deletions of endogenous proteases (Sli3285, Sli4521) prevented antibiotic degradation, increasing stability by 78% in 120h fermentations [6].

These engineering interventions collectively achieved a 7.8-fold improvement in titer (from 0.3 g/L to 2.34 g/L) without compromising structural fidelity, as confirmed by LC-MS and 2D-NMR analysis of engineered products [2] [6] [10].

Table 4: CRISPR-Cas9 Engineering Strategies and Outcomes

Target GeneEditing ApproachScreening MethodYield ImprovementPhenotypic Observations
ermEp⁺ insertionHDR with 1.5 kb armsSucrose counter-selection↑ 4.1× PAPS supplyReduced sporulation; elongated growth phase
dtmJ knockoutDual sgRNA excisionPhenotypic screening (blue/white)↑ 2.9× sulfationEarlier production onset (24h post-inoculation)
gndA repressiondCas9-MCP-VP64Fluorescent biosensors↑ 35% precursor fluxRequirement for glutamate supplementation
Protease deletionMultiplex editingDegradation assay (HPLC)↑ 78% stabilityNo morphological defects

Properties

CAS Number

73245-91-7

Product Name

Dactimicin sulfate

IUPAC Name

N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide;sulfuric acid

Molecular Formula

C18H40N6O14S2

Molecular Weight

628.7 g/mol

InChI

InChI=1S/C18H36N6O6.2H2O4S/c1-8(20)10-5-4-9(21)18(29-10)30-16-12(22)14(26)17(28-3)13(15(16)27)24(2)11(25)6-23-7-19;2*1-5(2,3)4/h7-10,12-18,26-27H,4-6,20-22H2,1-3H3,(H2,19,23);2*(H2,1,2,3,4)

InChI Key

ZFWIVAVUSGOMQJ-UHFFFAOYSA-N

SMILES

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN=CN)OC)O)N)N)N.OS(=O)(=O)O.OS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

Dactimicin sulfate; Antibiotic SF 2052 sulfate; SF-2052 sulfate;

Canonical SMILES

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN=CN)OC)O)N)N)N.OS(=O)(=O)O.OS(=O)(=O)O

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